molecular formula C4H6N4O B017036 4-Hydroxy-6-hydrazinylpyrimidine CAS No. 29939-37-5

4-Hydroxy-6-hydrazinylpyrimidine

Cat. No. B017036
CAS RN: 29939-37-5
M. Wt: 126.12 g/mol
InChI Key: SOZMLVZVUQOOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-hydrazinylpyrimidine is a compound of interest due to its role in the synthesis and reactions involving heterocyclic compounds. Its derivatives are explored for various applications in the synthesis of new compounds, including those with potential biological activities.

Synthesis Analysis

The synthesis of 4-Hydroxy-6-hydrazinylpyrimidine derivatives involves the reaction of hydrazine with different substrates, leading to the formation of various compounds. For example, the reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine follows multiple pathways to yield different derivatives, including 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and others, showing the versatility of reactions involving 4-Hydroxy-6-hydrazinylpyrimidine (Dickinson & Jacobsen, 1975).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-hydrazinylpyrimidine derivatives can be complex, with multiple tautomeric forms existing in equilibrium. Studies using techniques such as NMR spectroscopy and X-ray crystallography have elucidated the structures of these compounds and their complexes with metals, revealing diverse coordination geometries and bonding modes (Sakaguchi et al., 1989).

Chemical Reactions and Properties

4-Hydroxy-6-hydrazinylpyrimidine undergoes various chemical reactions, leading to a wide range of derivatives. These reactions include hydrazinolysis, where the compound reacts with hydrazine to form different products depending on the reaction conditions and the presence of substituents on the pyrimidine ring. The formation of these derivatives highlights the chemical reactivity and versatility of 4-Hydroxy-6-hydrazinylpyrimidine in synthesizing novel compounds (Dickinson & Jacobsen, 1975).

Scientific Research Applications

Synthesis and Derivative Formation

  • 4-Hydroxy-6-hydrazinylpyrimidine is used in the synthesis of various derivative compounds. For example, it is involved in the formation of 4-hydrazino derivatives under specific heating conditions, and these derivatives demonstrate diverse biological activities including cytostatic, virostatic, and anti-inflammatory properties (Machoń & Długosz, 1976).
  • It also reacts with other compounds to yield products like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, indicating its versatile reactivity in chemical synthesis (Dickinson & Jacobsen, 1975).

Antioxidant Activity

  • Studies on 4-hydroxyphenyl substituted thiopyrimidine derivatives, a category that includes 4-Hydroxy-6-hydrazinylpyrimidine, show significant in vitro antioxidant activity. These compounds exhibit stronger antioxidant activity than other derivatives in various assays (Akbas, Ekin, Ergan & Karakuş, 2018).

Antiviral and Anti-Inflammatory Properties

  • A study has shown that derivatives of 6-hydroxypyrimidines, which could include 4-Hydroxy-6-hydrazinylpyrimidine, have antiviral activity against various viruses like herpes and HIV (Holý et al., 2002).
  • Additionally, the synthesis of water-soluble forms of hydroxypyrimidine derivatives, including those similar to 4-Hydroxy-6-hydrazinylpyrimidine, indicates their potential in anti-inflammatory drug development (Kuvaeva et al., 2022).

Safety And Hazards

4-Hydroxy-6-hydrazinylpyrimidine is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Relevant Papers The relevant papers on 4-Hydroxy-6-hydrazinylpyrimidine were not explicitly mentioned in the search results .

properties

IUPAC Name

4-hydrazinyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-3-1-4(9)7-2-6-3/h1-2H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMLVZVUQOOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368138
Record name 4-Hydroxy-6-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-hydrazinylpyrimidine

CAS RN

29939-37-5
Record name 4-Hydroxy-6-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-hydrazinylpyrimidine
Reactant of Route 2
4-Hydroxy-6-hydrazinylpyrimidine
Reactant of Route 3
4-Hydroxy-6-hydrazinylpyrimidine
Reactant of Route 4
4-Hydroxy-6-hydrazinylpyrimidine
Reactant of Route 5
4-Hydroxy-6-hydrazinylpyrimidine
Reactant of Route 6
4-Hydroxy-6-hydrazinylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.